A-887826

Description

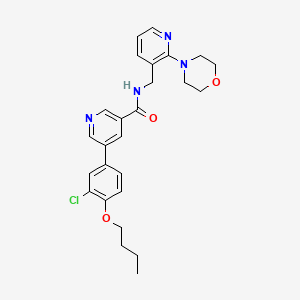

Structure

3D Structure

Properties

IUPAC Name |

5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJGFWKHSMUKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677354 | |

| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266212-81-0 | |

| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1266212-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Nav1.8 Channel Selectivity of A-887826

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Primarily expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, Nav1.8 is responsible for the majority of the current underlying the action potential upstroke in these sensory neurons.[1] Its restricted expression pattern and crucial role in nociception make it a prime therapeutic target for the development of novel analgesics.[2][3][4] this compound is a potent and structurally novel small molecule inhibitor of the Nav1.8 channel that has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain.[2][5] This guide provides a detailed technical overview of the selectivity, mechanism of action, and experimental evaluation of this compound, tailored for researchers and drug development professionals.

Selectivity Profile of this compound

This compound is a potent blocker of human Nav1.8 channels with a half-maximal inhibitory concentration (IC₅₀) of 11 nM.[5][6] It also potently blocks tetrodotoxin-resistant (TTX-R) sodium currents in rat DRG neurons, which are predominantly carried by Nav1.8 channels, with an IC₅₀ of 8 nM.[5][7][8] While potent, this compound displays moderate selectivity over other sodium channel isoforms.[2][7]

Table 1: Quantitative Selectivity Data for this compound

| Channel Subtype | IC₅₀ (nM) | Selectivity Fold (vs. hNav1.8) | Species/Preparation | Reference |

| hNav1.8 | 11 | - | Recombinant Human | [5][8] |

| rNav1.8 (TTX-R) | 8 (inactivated state) | ~1.4x more potent | Rat DRG Neurons | [1][5][7] |

| rNav1.8 (TTX-R) | 63.6 (resting state) | ~5.8x less potent | Rat DRG Neurons | [6] |

| hNav1.2 | ~33 | ~3x less potent | Recombinant Human | [1][5][8] |

| hNav1.5 | >330 | >30x less potent | Recombinant Human | [1][5][8] |

| hNav1.7 | ~308 | ~28x less potent | Recombinant Human | [1] |

| TTX-S Currents | ~110 | ~10x less potent | Rat DRG Neurons | [5][8] |

Mechanism of Action

The inhibitory action of this compound on Nav1.8 is characterized by its voltage and state dependence. The compound demonstrates a clear preference for the inactivated state of the channel over the resting state.[6] This is evidenced by the nearly 8-fold increase in potency when the channel is held at a depolarized potential (-40 mV), which promotes inactivation, compared to a hyperpolarized, resting potential (-100 mV).[6][7] Furthermore, this compound shifts the midpoint of the voltage-dependent inactivation curve by approximately -4 mV without affecting the voltage-dependent activation of the channel.[5][7]

A particularly noteworthy characteristic of this compound is its "reverse use-dependence" or "use-dependent relief of inhibition".[2][3][4] Unlike typical sodium channel blockers that show increased inhibition with repetitive channel activation (use-dependence), the inhibition by this compound is lessened by repeated short depolarizations, such as those occurring during an action potential train.[2][4][9] This effect is significant at physiological temperatures and firing frequencies (e.g., 5 Hz), suggesting it could limit the compound's efficacy during high-frequency neuronal firing.[2][3]

Caption: Role of Nav1.8 in the nociceptive signaling cascade.

Caption: State-dependent binding of this compound to the Nav1.8 channel.

Experimental Protocols

The characterization of this compound's activity on Nav1.8 channels relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method.[10]

Cell Preparation

-

Recombinant Cell Lines: Mammalian cell lines (e.g., CHO or HEK293) stably expressing the human Nav1.8 α-subunit (and often a β-subunit) are used to assess activity on the specific human channel isoform in a controlled environment.

-

Primary Neurons: Dorsal root ganglia (DRG) are dissected from rodents (e.g., Sprague-Dawley rats or Swiss Webster mice).[2] The ganglia are treated with enzymes like collagenase and papain to dissociate the tissue into individual neurons.[2] These acutely dissociated neurons, particularly the small-diameter nociceptors, are then used for recordings within 48 hours to study the compound's effect on native channels.[2]

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the precise control of the cell's membrane potential while measuring the ionic currents flowing across the membrane.[10][11]

-

Recording Solutions:

-

External (Bath) Solution: Typically a Tyrode's solution containing (in mM): 155 NaCl, 3.5 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[2] To isolate sodium currents, other channel blockers (e.g., for potassium and calcium channels) may be added. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels, thereby isolating the TTX-resistant current mediated primarily by Nav1.8 in DRG neurons.

-

Internal (Pipette) Solution: A cesium-based solution is used to block potassium currents from inside the cell. A typical composition includes (in mM): 140 CsCl, 13.5 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, with ATP and GTP to support cell health. The pH is adjusted to 7.2.[2]

-

-

Voltage Protocols:

-

Determining IC₅₀: Cells are held at a specific holding potential (e.g., -70 mV).[2] A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current. The peak current is measured before and after the application of various concentrations of this compound to determine the concentration that causes 50% inhibition.

-

Assessing State Dependence: To probe the affinity for different channel states, the holding potential is varied. For instance, holding at -100 mV favors the resting state, while a depolarizing prepulse to -40 mV before the test pulse is used to accumulate channels in the inactivated state.[6]

-

Evaluating Use-Dependence: A train of depolarizing pulses or action potential waveforms is applied at a set frequency (e.g., 5 or 20 Hz) to observe changes in the level of block during repetitive firing.[2][3][9]

-

Caption: Experimental workflow for IC₅₀ determination using patch-clamp.

Conclusion

This compound is a potent, voltage-dependent inhibitor of the Nav1.8 sodium channel with a clear preference for the inactivated channel state. While it demonstrates higher potency for Nav1.8 compared to its predecessor, A-803467, its selectivity over other Nav subtypes is less pronounced.[1][2] The compound's most distinctive feature is its reverse use-dependence, where inhibition is relieved during repetitive firing.[2][3] This characteristic may have significant implications for its therapeutic efficacy in conditions involving high-frequency neuronal discharge. The detailed electrophysiological protocols outlined here are essential for characterizing the nuanced pharmacology of this compound and other Nav1.8-targeting compounds, providing crucial insights for the development of next-generation pain therapeutics.

References

- 1. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]

- 9. rupress.org [rupress.org]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

A-887826: An In-depth Technical Guide to its Voltage-Dependent Block of Nav1.8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-dependent sodium channel blocker, A-887826, with a specific focus on its interaction with the Nav1.8 channel. This compound is a potent and structurally novel compound that has demonstrated significant potential in preclinical models of neuropathic pain. Its mechanism of action is characterized by a pronounced voltage- and state-dependent block of Nav1.8, a tetrodotoxin-resistant (TTX-R) sodium channel primarily expressed in peripheral sensory neurons and implicated in pain signaling.

Core Mechanism of Action: Voltage-Dependent Block of Nav1.8

This compound exhibits a potent inhibitory effect on the human Nav1.8 channel, with an IC50 of 11 nM.[1] The compound's primary mechanism of action is a voltage-dependent block, meaning its affinity for the channel is influenced by the membrane potential. Specifically, this compound demonstrates a strong preference for the inactivated state of the Nav1.8 channel over the resting state. This state-dependent binding is a key feature of its pharmacological profile.

The voltage-dependent nature of the block is further evidenced by a hyperpolarizing shift in the voltage-dependence of steady-state inactivation. At a concentration of 100 nM, this compound shifts the midpoint of inactivation for TTX-R currents in rat dorsal root ganglion (DRG) neurons by approximately -4 mV.[1] This indicates that in the presence of this compound, the channel is more likely to enter an inactivated, non-conducting state at more negative membrane potentials. Conversely, the voltage-dependence of activation is not significantly affected by the compound.[1]

A noteworthy characteristic of this compound is its "reverse use-dependence" or "use-dependent relief of inhibition." Unlike traditional sodium channel blockers that show increased block with higher firing frequencies (use-dependence), the inhibition by this compound can be partially relieved by repetitive short depolarizations, such as those that occur during an action potential train. This phenomenon is particularly prominent at physiological temperatures and firing frequencies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: Potency of this compound on Nav1.8 and TTX-R Currents

| Channel/Current | Species | Holding Potential (mV) | IC50 (nM) | Reference |

| Recombinant human Nav1.8 | Human | - | 11 | [1] |

| TTX-R Na+ currents (DRG neurons) | Rat | Inactivated state (-40) | 8 | [1] |

| TTX-R Na+ currents (DRG neurons) | Rat | Resting state (-100) | 63.6 |

Table 2: Selectivity of this compound against other Sodium Channel Subtypes

| Channel Subtype | Potency relative to Nav1.8 | Reference |

| Nav1.2 | ~3-fold less potent | [1] |

| Tetrodotoxin-sensitive (TTX-S) Na+ currents | ~10-fold less potent | [1] |

| Nav1.5 | >30-fold less potent | [1] |

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To characterize the voltage- and state-dependent block of Nav1.8 channels by this compound.

Cell Preparation:

-

HEK-293 or CHO cells stably expressing human Nav1.8 channels.

-

Acutely dissociated rat or mouse dorsal root ganglion (DRG) neurons for studying native TTX-R currents.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. For isolating TTX-R currents in DRG neurons, include 300 nM Tetrodotoxin (TTX).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

Voltage-Clamp Protocols:

-

Resting State Block:

-

Hold cells at a hyperpolarized potential of -100 mV to ensure most channels are in the resting state.

-

Apply a brief depolarizing step to 0 mV to elicit a peak inward current.

-

Perfuse with increasing concentrations of this compound and measure the reduction in peak current to determine the IC50 for the resting state.

-

-

Inactivated State Block:

-

Hold cells at a depolarized potential of -40 mV to induce inactivation in a significant population of channels.

-

Apply a brief test pulse to 0 mV to measure the current from the remaining non-inactivated channels.

-

Perfuse with increasing concentrations of this compound and measure the reduction in peak current to determine the IC50 for the inactivated state.

-

-

Steady-State Inactivation:

-

From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses to potentials ranging from -120 mV to 0 mV.

-

Follow each prepulse with a test pulse to 0 mV to measure the fraction of available channels.

-

Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function to determine the V1/2 of inactivation. Repeat in the presence of this compound.

-

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

Objective: To assess the efficacy of this compound in reducing tactile allodynia in a rat model of neuropathic pain.

Animal Model:

-

Adult male Sprague-Dawley rats.

-

The spinal nerve ligation (SNL) model is induced by tightly ligating the L5 and/or L6 spinal nerves.

Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.

-

Carefully dissect the muscles to expose the transverse process of the L6 vertebra.

-

Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

-

Isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.

-

Close the muscle and skin layers.

Behavioral Testing (Tactile Allodynia):

-

Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments.

-

Place the rats in individual chambers with a wire mesh floor and allow them to acclimate.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Administer this compound orally and measure the paw withdrawal threshold at various time points post-dosing.

Visualizations

Caption: this compound state-dependent binding to the Nav1.8 channel.

Caption: Experimental workflow for assessing state-dependent block.

Caption: Reverse use-dependence of this compound.

References

A-887826: A Technical Guide to a Potent and Selective Nav1.8 Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-887826 is a novel small molecule that has garnered significant interest within the neuroscience and pharmacology communities for its potent and selective inhibition of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociception, making it a key target for the development of new analgesics. This compound has demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its in vitro and in vivo activities, along with established experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a structurally distinct pyridine (B92270) derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

| Molecular Formula | C₂₆H₂₉ClN₄O₃ |

| Molecular Weight | 480.99 g/mol |

| CAS Number | 1266212-81-0 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| SMILES | CCCCOC1=C(Cl)C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N4CCOCC4)N=CC=C3 |

| InChI Key | JPJGFWKHSMUKFO-UHFFFAOYSA-N |

Pharmacological Properties

This compound is a potent and voltage-dependent blocker of the Nav1.8 sodium channel. Its pharmacological profile is characterized by high affinity for the channel and selectivity over other sodium channel subtypes.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified against various sodium channel subtypes, demonstrating its potent and selective action on Nav1.8.

| Channel Subtype | IC₅₀ (nM) | Notes |

| Human Nav1.8 | 11 | Potent inhibition of the human Nav1.8 channel.[1] |

| Rat TTX-R Na⁺ Currents | 8 | Potently blocks tetrodotoxin-resistant (TTX-R) sodium currents in small diameter rat dorsal root ganglion (DRG) neurons, which are primarily mediated by Nav1.8.[1] The block is state-dependent, with a higher affinity for the inactivated state (IC₅₀ = 7.9 nM at -40 mV) compared to the resting state (IC₅₀ = 63.6 nM at -100 mV).[2] |

| Nav1.2 | ~33 | Approximately 3-fold less potent against Nav1.2 compared to Nav1.8.[1] |

| TTX-S Na⁺ Currents | ~110 | Approximately 10-fold less potent against tetrodotoxin-sensitive (TTX-S) sodium currents.[2] |

| Nav1.5 | >330 | Over 30-fold less potent against the cardiac sodium channel Nav1.5, suggesting a favorable cardiovascular safety profile.[2] |

Mechanism of Action: Voltage-Dependent Block and Reverse Use-Dependence

The inhibitory effect of this compound on Nav1.8 is voltage-dependent, showing a higher affinity for the inactivated state of the channel.[2] This property contributes to its efficacy in suppressing the firing of hyperexcitable neurons, a hallmark of chronic pain states.

A peculiar characteristic of this compound is its "reverse use-dependence".[3] Unlike traditional sodium channel blockers that exhibit increased inhibition with repetitive channel activation (use-dependence), the inhibition by this compound is relieved by repetitive short depolarizations.[3] This phenomenon has been observed in both recombinant human Nav1.8 channels and native channels in mouse DRG neurons and is more pronounced with this compound compared to other Nav1.8 inhibitors like A-803467.[3]

The signaling pathway for the action of this compound is a direct interaction with the Nav1.8 channel protein.

References

A-887826: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-887826, a potent and selective blocker of the voltage-gated sodium channel Nav1.8, for its application in neuropathic pain research. This document synthesizes key findings on its mechanism of action, selectivity, and efficacy in preclinical models, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action

This compound is a structurally novel pyridine (B92270) derivative that acts as a potent, voltage-dependent blocker of the Nav1.8 sodium channel.[1][2] This channel, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons, specifically the small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[3][4] In pathological pain states like neuropathic pain, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and the generation of ectopic action potentials that underlie chronic pain symptoms.[3][5][6]

By selectively inhibiting Nav1.8, this compound effectively suppresses the propagation of pain signals.[1][4] It demonstrates a state-dependent blocking mechanism, showing higher potency for channels in the inactivated state compared to the resting state.[7][8] This voltage-dependent action means this compound is more effective at blocking channels in depolarized, pathologically active neurons.[1][7] The compound has been shown to suppress evoked action potential firing in DRG neurons held at depolarized potentials and to attenuate spontaneous firing in neurons from inflamed tissues.[1][2]

Interestingly, this compound exhibits "reverse use-dependence," where inhibition is relieved by repetitive short depolarizations.[9][10] This characteristic is more pronounced with this compound compared to other Nav1.8 inhibitors like A-803467 and suggests that its efficacy might be modulated by the firing frequency of nociceptors.[9][10]

Quantitative Data: Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of this compound against various sodium channel subtypes and its efficacy in a preclinical model of neuropathic pain.

| Target | Species | Cell Type/Preparation | IC50 (nM) | Conditions/Notes |

| Nav1.8 | Human | Recombinant | 11 | |

| Nav1.8 (TTX-R) | Rat | Dorsal Root Ganglion (DRG) Neurons | 8 | |

| Nav1.8 (TTX-R) | Rat | DRG Neurons | 7.9 ± 0.2 | Inactivated state (-40 mV holding potential) |

| Nav1.8 (TTX-R) | Rat | DRG Neurons | 63.6 ± 0.2 | Resting state (-100 mV holding potential) |

| Nav1.2 | - | - | ~33 | Approximately 3-fold less potent than for Nav1.8 |

| TTX-S Currents | - | - | ~110 | Approximately 10-fold less potent than for Nav1.8 |

| Nav1.5 | - | - | >330 | >30-fold less potent than for Nav1.8 |

Data compiled from multiple sources.[1][2][7][8][11][12][13]

| Animal Model | Species | Pain Type | Dosing | Efficacy |

| Spinal Nerve Ligation | Rat | Neuropathic | 3-30 mg/kg (p.o.) | Dose-dependent attenuation of tactile allodynia |

Data compiled from a preclinical study.[13]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound alleviates neuropathic pain.

References

- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a structurally novel, potent and voltage-dependent Na<sub>v</sub>1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats-文献详情-维普官网 [cqvip.com]

- 3. mdpi.com [mdpi.com]

- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 5. drpress.org [drpress.org]

- 6. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]

- 13. medchemexpress.com [medchemexpress.com]

A-887826: A Potent Na(v)1.8 Blocker for the Attenuation of Tactile Allodynia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of A-887826, a novel and potent voltage-dependent Na(v)1.8 sodium channel blocker, and its role in the study of tactile allodynia. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the Na(v)1.8 voltage-gated sodium channel.[1][2] These channels are predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglion (DRG), which are critical for pain signaling.[3] In pathological pain states like neuropathic pain, the expression and activity of Na(v)1.8 channels are often upregulated, contributing to neuronal hyperexcitability and the sensation of pain in response to non-painful stimuli (tactile allodynia).[4][5] this compound potently and in a voltage-dependent manner inhibits the tetrodotoxin-resistant (TTX-R) sodium currents mediated by Na(v)1.8, thereby suppressing the generation and propagation of ectopic action potentials in sensory nerves.[1][2] This targeted action on a key player in pain pathways underscores its potential as a therapeutic agent for chronic pain conditions.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Cell Type/Preparation | Key Findings |

| Human Na(v)1.8 | 11 | Recombinant expression system | Potent blockade of the primary target.[1][2] |

| Rat TTX-R Na+ Currents (Na(v)1.8) | 8 | Small diameter rat DRG neurons | High potency on native channels.[1][2] |

| Human Na(v)1.2 | ~33 | Recombinant expression system | Approximately 3-fold less potent than on Na(v)1.8.[1] |

| Human Na(v)1.5 | >330 | Recombinant expression system | Over 30-fold less potent than on Na(v)1.8.[1] |

| Rat TTX-S Na+ Currents | ~110 | Rat DRG neurons | Approximately 10-fold less potent than on Na(v)1.8.[1] |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

| Animal Model | Administration Route | Effective Dose Range | Outcome Measure | Key Findings |

| Spinal Nerve Ligation (SNL) in Rats | Oral | Not explicitly stated, but significant attenuation observed | Tactile Allodynia (von Frey test) | This compound significantly attenuated tactile allodynia, demonstrating in vivo efficacy in a model of neuropathic pain.[1][4][5][6] |

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this compound is the transmission of nociceptive signals from the periphery to the central nervous system. The diagram below illustrates the role of Na(v)1.8 in this pathway and the inhibitory effect of this compound.

References

- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

In Vivo Efficacy of A-887826 in Rat Models of Pain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-887826 is a potent and selective blocker of the voltage-gated sodium channel Na(v)1.8.[1][2][3] This channel is predominantly expressed in peripheral sensory neurons and is implicated in the pathophysiology of chronic pain states.[1][2][4] Preclinical studies in rat models have demonstrated the potential of this compound as an analgesic agent, particularly in neuropathic and inflammatory pain conditions. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rats, detailing its mechanism of action, efficacy data, and the experimental protocols used in these investigations.

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the Na(v)1.8 sodium channel, which plays a crucial role in the generation and propagation of action potentials in nociceptive neurons.[1][2] The blockade is voltage-dependent, meaning the compound has a higher affinity for the channel in its inactivated state.[1][3] By inhibiting Na(v)1.8, this compound effectively suppresses aberrant neuronal firing that underlies chronic pain.[1][5]

dot

Mechanism of this compound Action

Quantitative Efficacy Data

The in vivo efficacy of this compound has been primarily evaluated in rat models of neuropathic and inflammatory pain. The following tables summarize the key quantitative findings from these studies.

| Parameter | Value | Species/Tissue | Reference |

| IC50 vs. hNa(v)1.8 | 11 nM | Recombinant Human | [2][3] |

| IC50 vs. rat TTX-R Na+ Currents | 8 nM | Rat Dorsal Root Ganglion Neurons | [1][3] |

| Pain Model | Administration Route | Doses (mg/kg) | Key Finding | Reference |

| Spinal Nerve Ligation (Neuropathic Pain) | Oral | 3, 10, 30 | Dose-dependent attenuation of tactile allodynia. | [3] |

| Complete Freund's Adjuvant (Inflammatory Pain) | - | - | Suppressed spontaneous firing in DRG neurons. | [1][3] |

Experimental Protocols

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

The spinal nerve ligation model is a widely used method to induce neuropathic pain in rats.

Surgical Procedure:

-

Anesthesia: The rats are anesthetized.

-

Incision: A midline incision is made at the lower back to expose the paraspinal muscles.

-

Exposure of Spinal Nerves: The L5 and L6 spinal nerves are carefully isolated.

-

Ligation: The L5 and L6 spinal nerves are tightly ligated with silk suture.

-

Closure: The muscle and skin are closed in layers.

This procedure results in the development of tactile allodynia, a key feature of neuropathic pain, in the hind paw ipsilateral to the nerve ligation.

dot

Spinal Nerve Ligation Workflow

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

The CFA model is used to induce a localized and persistent inflammation.

Induction Procedure:

-

A solution of Complete Freund's Adjuvant is injected into the plantar surface of the rat's hind paw.

-

This injection leads to the development of inflammation, characterized by edema, thermal hyperalgesia, and mechanical allodynia in the injected paw.

Assessment of Tactile Allodynia: Von Frey Test

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

Procedure:

-

Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

A positive response is recorded when the rat briskly withdraws its paw.

-

The 50% paw withdrawal threshold is determined using the up-down method, which provides a quantitative measure of mechanical allodynia.

Pharmacokinetics

While this compound is described as orally bioavailable, specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and the precise oral bioavailability percentage in rats are not detailed in the reviewed publicly available literature.[3]

Conclusion

This compound has demonstrated significant efficacy in preclinical rat models of neuropathic and inflammatory pain. Its potent and selective blockade of the Na(v)1.8 channel translates to a dose-dependent reduction in tactile allodynia following oral administration. The experimental models and protocols outlined in this guide provide a basis for the continued investigation and development of this compound and other Na(v)1.8-targeting analgesics. Further studies are warranted to fully characterize its pharmacokinetic profile and long-term efficacy and safety.

References

- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a structurally novel, potent and voltage-dependent Na<sub>v</sub>1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats-文献详情-维普官网 [cqvip.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

A-887826: A Technical Guide to a Potent Nav1.8 Blocker for Chronic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of A-887826, a potent and selective voltage-gated sodium channel Nav1.8 blocker. It details the compound's mechanism of action, quantitative pharmacology, and its role in modulating chronic pain signaling pathways. This guide includes comprehensive experimental protocols and visual diagrams to facilitate understanding and application in a research setting.

Introduction: Targeting Nav1.8 in Chronic Pain

Chronic pain, particularly neuropathic pain, represents a significant unmet medical need. The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is preferentially expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG).[1][2] This channel plays a critical role in the generation and propagation of action potentials in response to noxious stimuli.[3][4] In pathological pain states, Nav1.8 expression and activity can be altered, contributing to neuronal hyperexcitability and the maintenance of chronic pain.[2][3][5] Consequently, selective blockade of Nav1.8 is a key therapeutic strategy for the development of novel, non-opioid analgesics.[6] this compound is a structurally novel pyridine (B92270) derivative that potently and selectively blocks the Nav1.8 channel, making it an invaluable tool for investigating pain pathophysiology.[7][8][9]

Mechanism of Action of this compound

This compound exerts its effects by directly blocking the pore of the Nav1.8 sodium channel. A key characteristic of its mechanism is voltage-dependency; it binds with significantly higher affinity to the inactivated state of the channel compared to the resting state.[7][8][10] Nociceptive neurons in chronic pain states are often partially depolarized, which increases the population of Nav1.8 channels in the inactivated state. This makes the blocking action of this compound more pronounced under pathophysiological conditions.[7][11] Unlike many local anesthetics, this compound does not exhibit significant frequency-dependent inhibition.[7][9][12] However, it has been shown to exhibit "reverse use-dependence," where inhibition can be partially relieved by repetitive short depolarizations.[13][14][15]

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized using electrophysiological techniques on both recombinant human channels and native rat DRG neurons. The data highlights its potent inhibition of Nav1.8 and its selectivity over other sodium channel isoforms.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species/System | IC50 | Holding Potential | Reference(s) |

|---|---|---|---|---|

| Nav1.8 | Recombinant Human | 11 nM | - | [7][8][9][11][16] |

| TTX-R Na+ Currents | Rat DRG Neurons | 8 nM | -40 mV (Inactivated State) | [7][8][9][11][12] |

| TTX-R Na+ Currents | Rat DRG Neurons | 63.6 nM | -100 mV (Resting State) | [10] |

| Nav1.2 | - | ~33 nM (3-fold less potent than Nav1.8) | - | [7][8][9][11] |

| Nav1.5 | - | >330 nM (>30-fold less potent than Nav1.8) | - | [7][8][9][11] |

| Nav1.7 | - | ~308 nM (28-fold less potent than Nav1.8) | - | [12] |

| TTX-S Na+ Currents | - | ~110 nM (~10-fold less potent than Nav1.8) | - |[7][8][9][11] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Species | Effect | Route of Administration | Reference(s) |

|---|---|---|---|---|

| Spinal Nerve Ligation (SNL) | Rat | Significantly attenuated tactile allodynia | Oral | [2][7][8][12] |

| CFA-Induced Inflammation | Rat | Reversibly suppressed spontaneous firing in DRG neurons | - |[7][8][9][11] |

Role in Chronic Pain Signaling Pathways

In chronic pain, peripheral nerve injury or inflammation leads to sensitization of nociceptors. This process involves an upregulation and redistribution of Nav1.8 channels, which lowers the threshold for action potential firing and can lead to spontaneous activity.[3][17] This hyperexcitability results in the continuous transmission of pain signals from the periphery, through the DRG, and into the spinal cord, where the signal is relayed to the brain. This compound intercepts this pathway at its origin by blocking Nav1.8 channels on the peripheral nociceptor, thereby preventing the generation and propagation of aberrant action potentials.

References

- 1. mdpi.com [mdpi.com]

- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Is A Structurally Novel, Potent And Voltage-dependent Na(v)1.8 Sodium Channel Blocker That Attenuates Neuropathic Tactile Allodynia In Rats | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 10. apexbt.com [apexbt.com]

- 11. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]

- 12. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

A-887826: A Technical and Methodological Deep Dive into a Novel Na(v)1.8 Blocker

Abstract: This whitepaper provides a comprehensive technical overview of A-887826, a structurally novel, potent, and voltage-dependent blocker of the Na(v)1.8 sodium channel. The Na(v)1.8 channel, a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in peripheral sensory neurons, is a key target in the development of analgesics for chronic and neuropathic pain.[1] this compound emerged from drug discovery programs as a promising lead compound, demonstrating significant efficacy in preclinical models of neuropathic pain.[2] This document details the mechanism of action, quantitative pharmacology, key experimental protocols, and the logical workflow of its preclinical development. All data is presented for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics and ion channel modulation.

Introduction and Discovery Context

This compound, chemically identified as 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide, was developed as part of a research initiative to identify novel, potent, and selective inhibitors of the Na(v)1.8 channel for the treatment of pain.[3][4] The discovery was driven by genetic and pharmacological evidence implicating Na(v)1.8 in the generation and propagation of action potentials within nociceptive neurons, making it a highly attractive target for non-opioid analgesics.[1][5] this compound belongs to a series of structurally related pyridine (B92270) derivatives identified for their potent Na(v)1.8 blocking activity.[1] It was developed through a collaboration between Abbott Laboratories and Icagen, Inc.[6]

While the specific multi-step synthesis protocol for this compound is not publicly detailed in the primary literature, its structure as a pyridine-3-carboxamide (B1143946) suggests a synthetic route involving the coupling of a substituted nicotinic acid derivative with a substituted pyridinylmethylamine. The general class of pyridine carboxamide compounds has been explored extensively for Na(v)1.8 inhibition, as evidenced by various patents in the field.[1][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide | [3][4] |

| Molecular Formula | C₂₆H₂₉ClN₄O₃ | [8] |

| Molecular Weight | 480.99 g/mol | [8] |

| CAS Number | 1266212-81-0 | [8] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO (up to 50 mM) | [8] |

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect by directly blocking the Na(v)1.8 voltage-gated sodium channel. This channel is crucial for the upstroke of the action potential in small-diameter dorsal root ganglion (DRG) neurons, which are primary afferent neurons responsible for transmitting pain signals.[1][2] The blockade by this compound is voltage-dependent, showing a higher affinity for the inactivated state of the channel over the resting state.[1][2] This property means the drug is more effective at inhibiting neurons that are depolarized, a common state for nociceptors in chronic pain conditions.[2]

Specifically, this compound shifts the midpoint of the voltage-dependent inactivation curve by approximately -4mV without significantly affecting the voltage-dependent activation.[1][5] This promotes a stabilized inactivated state, reducing the number of available channels that can open in response to a noxious stimulus. An unusual characteristic of this compound is its "reverse use-dependence," where repetitive, short depolarizations can relieve the block, a phenomenon that may have implications for its efficacy during high-frequency neuronal firing.[9][10]

Quantitative Pharmacology

This compound is a highly potent inhibitor of Na(v)1.8. Its potency is state-dependent, with a clear preference for the inactivated channel conformation. The compound also exhibits selectivity for Na(v)1.8 over other sodium channel subtypes, which is a critical feature for minimizing off-target effects, particularly cardiac (Na(v)1.5) and central nervous system (Na(v)1.2) side effects.

Table 2: In Vitro Potency (IC₅₀) of this compound

| Target Channel / Current | Species | IC₅₀ (nM) | Holding Potential / State | Reference(s) |

| Recombinant Na(v)1.8 | Human | 11 | - | [4][5] |

| TTX-Resistant (TTX-R) Na⁺ Current | Rat | 8 | - | [1][5] |

| TTX-R Na⁺ Current (Inactivated State) | Rat | 7.9 ± 0.2 | -40 mV | - |

| TTX-R Na⁺ Current (Resting State) | Rat | 63.6 ± 0.2 | -100 mV | - |

Table 3: Selectivity Profile of this compound

| Target Channel / Current | Selectivity vs. hNa(v)1.8 (Fold Difference) | Reference(s) |

| Na(v)1.2 | ~3x less potent | [5] |

| Na(v)1.5 | >30x less potent | [5] |

| Na(v)1.7 | 28x more potent for Na(v)1.8 | - |

| Tetrodotoxin-Sensitive (TTX-S) Na⁺ Currents | ~10x less potent | [5] |

Experimental Protocols

The development and characterization of this compound relied on a combination of in vitro electrophysiology to determine potency and mechanism, and in vivo behavioral models to assess analgesic efficacy.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the inhibitory effect of this compound on Na(v)1.8 currents in both heterologous expression systems (e.g., HEK293 or CHO cells stably expressing the human SCN10A gene) and primary cultured DRG neurons from rats.

-

Objective: To determine the concentration-dependent and voltage-dependent inhibition of Na(v)1.8 channels by this compound.

-

Methodology:

-

Cell Preparation: Stably transfected cells or isolated DRG neurons are cultured on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution containing blockers for other channels (e.g., CdCl₂ for Ca²⁺ channels, TEACl for K⁺ channels) to isolate sodium currents. TTX is included to block TTX-sensitive channels when studying native TTX-R currents in DRG neurons.

-

Pipette and Sealing: A borosilicate glass micropipette with a resistance of 2-5 MΩ, filled with intracellular solution (e.g., CsF- or K-Gluconate-based), is used to approach a single cell. A giga-ohm seal (>1 GΩ) is formed via gentle suction, followed by a stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocols:

-

Tonic Block (Resting State): The cell is held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Depolarizing pulses (e.g., to 0 mV for 50 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit currents.

-

State-Dependent Block (Inactivated State): To assess affinity for the inactivated state, a conditioning pre-pulse to a depolarized potential (e.g., -40 mV or -30 mV for 500 ms) is applied immediately before the test pulse to 0 mV.

-

-

Compound Application: After establishing a stable baseline current, this compound is perfused into the chamber at increasing concentrations. The steady-state block at each concentration is measured.

-

Data Analysis: The fractional block of the peak current is plotted against the compound concentration. The resulting curve is fitted with the Hill equation to calculate the IC₅₀ value for each state (resting vs. inactivated).

-

In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain

To assess the therapeutic potential of this compound, its ability to reverse pain behaviors was tested in a well-established rat model of neuropathic pain.

-

Objective: To evaluate the efficacy of orally administered this compound in attenuating mechanical allodynia.

-

Methodology:

-

Surgical Procedure: Adult Sprague Dawley rats are anesthetized. A surgical incision is made to expose the lumbar spinal nerves. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.[3] The wound is then closed. This procedure induces long-lasting hypersensitivity in the ipsilateral (operated side) hind paw.[3] Sham-operated animals undergo the same procedure without nerve ligation.

-

Behavioral Assessment (Tactile Allodynia): Mechanical sensitivity is measured using von Frey filaments.

-

Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral hind paw.

-

The paw withdrawal threshold (PWT) is determined using a method like the up-down method, where a positive response is a sharp withdrawal of the paw.

-

A baseline PWT is established before and after surgery (typically 7-21 days post-op) to confirm the development of allodynia (a significant decrease in PWT).

-

-

Drug Administration: this compound is formulated for oral administration (p.o.). On the testing day, SNL rats with confirmed allodynia are administered the compound or vehicle.

-

Efficacy Measurement: The PWT is measured at various time points after drug administration (e.g., 1, 2, 4 hours post-dose).

-

Data Analysis: The post-dose PWT is compared to the pre-dose baseline and the vehicle-treated group. A significant increase in PWT indicates an anti-allodynic, or analgesic, effect. The results are often expressed as the percentage reversal of allodynia.

-

Preclinical Development Workflow

The path from discovery to preclinical candidate for a compound like this compound follows a logical progression of experiments designed to build a comprehensive pharmacological profile.

Conclusion

This compound is a well-characterized, potent, and selective blocker of the Na(v)1.8 sodium channel. Its development highlights a targeted approach to pain therapy, focusing on a genetically and pharmacologically validated mechanism within the peripheral nervous system. The compound demonstrates robust efficacy in preclinical models of neuropathic pain, effectively reversing tactile allodynia.[1][2] The detailed electrophysiological and in vivo protocols outlined herein provide a methodological framework for the evaluation of Na(v)1.8 inhibitors. While its "reverse use-dependence" presents a unique pharmacological feature requiring further investigation, the overall profile of this compound establishes it as a significant tool compound for pain research and a noteworthy example in the development of novel, non-opioid analgesics.

References

- 1. WO2020014246A1 - Pyridine carboxamide compounds for inhibiting nav1.8 - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. EP3820866A4 - PYRIDINE CARBOXAMIDE COMPOUNDS TO INHIBIT NAV1.8 - Google Patents [patents.google.com]

- 4. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 5. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP3820866A4 - PYRIDINE CARBOXAMIDE COMPOUNDS TO INHIBIT NAV1.8 - Google Patents [patents.google.com]

- 9. rupress.org [rupress.org]

- 10. omicsonline.org [omicsonline.org]

A-887826: A Comprehensive Pharmacological Profile for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a detailed overview of the pharmacological properties of A-887826, a potent and selective blocker of the voltage-gated sodium channel NaV1.8. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of NaV1.8 inhibitors for pain management.

Core Pharmacological Profile

This compound is a structurally novel pyridine (B92270) derivative that acts as a potent and voltage-dependent blocker of the NaV1.8 sodium channel.[1][2] NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[3][4] By inhibiting NaV1.8, this compound effectively suppresses neuronal excitability, making it a promising candidate for the treatment of chronic and neuropathic pain.[1][3]

Potency and Selectivity

This compound demonstrates high potency for human NaV1.8 channels and TTX-R sodium currents in rat DRG neurons. Its selectivity for NaV1.8 over other sodium channel subtypes is a key feature of its pharmacological profile.

| Target | IC50 (nM) | Species/System | Notes |

| hNaV1.8 | 11 | Recombinant human NaV1.8 channels | [1][4][5][6] |

| Rat TTX-R Na+ Currents | 8 | Small diameter rat DRG neurons | Voltage-dependent block[1][5][6] |

| Rat TTX-R Na+ Currents (Inactivated State) | 7.9 ± 0.2 | Rat DRG neurons held at -40 mV | State-dependent block[4] |

| Rat TTX-R Na+ Currents (Resting State) | 63.6 ± 0.2 | Rat DRG neurons held at -100 mV | State-dependent block[4] |

| NaV1.2 | ~33 | Recombinant channels | Approximately 3-fold less potent than for NaV1.8[1][5] |

| TTX-S Na+ Currents | ~110 | - | Approximately 10-fold less potent than for NaV1.8[1][5] |

| NaV1.5 | >330 | Recombinant channels | >30-fold less potent than for NaV1.8[1][5] |

| NaV1.7 | - | - | 28-fold more potent at NaV1.8[7][8] |

Mechanism of Action

This compound exhibits a voltage-dependent block of NaV1.8 channels, showing higher potency when the channels are in a depolarized or inactivated state.[1][4] This state-dependent inhibition suggests that this compound preferentially targets active neurons, a desirable characteristic for a pain therapeutic. The compound shifts the midpoint of voltage-dependent inactivation of TTX-R currents by approximately -4mV without affecting voltage-dependent activation.[1][6]

A unique characteristic of this compound is its "reverse use dependence."[9][10] Unlike traditional sodium channel blockers that show increased inhibition with repetitive channel activation, the inhibitory effect of this compound is relieved by repetitive short depolarizations.[9][10] This phenomenon has been observed in both human NaV1.8 channels and native mouse DRG neurons at physiological temperatures and is more pronounced with this compound compared to other NaV1.8 inhibitors like A-803467.[9] This property may have implications for its efficacy during high-frequency neuronal firing characteristic of certain pain states.

Mechanism of this compound action on NaV1.8 channels.

In Vitro and In Vivo Efficacy

In Vitro Efficacy

In vitro studies on small diameter rat DRG neurons have demonstrated that this compound effectively suppresses evoked action potential firing, particularly when the neurons are held at depolarized potentials.[1][5] It also reversibly suppresses spontaneous firing in DRG neurons from rats with inflammation induced by Complete Freund's Adjuvant (CFA).[1][5]

In Vivo Efficacy

Oral administration of this compound has shown significant efficacy in a rat model of neuropathic pain. In the spinal nerve ligation (SNL) model, this compound dose-dependently attenuates tactile allodynia.[1][4] The effective free plasma concentrations of this compound for producing analgesia in this model are in the range of 3-10 nM, which is consistent with its IC50 for blocking rat DRG TTX-R sodium currents.[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on NaV1.8 currents in isolated cells.

Cell Preparation:

-

HEK293 cells stably expressing human NaV1.8 or acutely dissociated rat DRG neurons are used.

-

For DRG neuron isolation, ganglia are dissected and treated with collagenase and trypsin to obtain a single-cell suspension.

-

Cells are plated on coverslips and used for recording within 24 hours.

Solutions:

-

External Solution (in mM): NaCl 140, KCl 3, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, NaCl 10; pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Elicit sodium currents by depolarizing voltage steps.

-

To determine the IC50, apply increasing concentrations of this compound to the external solution and measure the inhibition of the peak sodium current.

-

To assess voltage-dependence, vary the holding potential (e.g., from -120 mV to -40 mV) before the depolarizing pulse.

-

To investigate use-dependence, apply a train of depolarizing pulses at different frequencies.

Workflow for whole-cell patch-clamp experiments.

Spinal Nerve Ligation (SNL) Rat Model of Neuropathic Pain

This in vivo model is used to assess the analgesic efficacy of this compound on neuropathic pain.

Surgical Procedure:

-

Anesthetize adult male Sprague-Dawley rats.

-

Make a dorsal midline incision to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the DRG.

-

Close the incision with sutures.

-

Allow the animals to recover for at least 3-7 days before behavioral testing.

Drug Administration and Behavioral Testing:

-

Administer this compound orally at various doses (e.g., 3-30 mg/kg).

-

Assess tactile allodynia at different time points post-dosing using von Frey filaments. The paw withdrawal threshold is measured.

-

A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.

Workflow for the spinal nerve ligation pain model.

Conclusion

This compound is a potent and selective NaV1.8 blocker with a unique pharmacological profile. Its voltage-dependent mechanism of action and demonstrated efficacy in preclinical models of neuropathic pain highlight its potential as a novel analgesic. The phenomenon of reverse use dependence warrants further investigation to fully understand its clinical implications. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other NaV1.8-targeting compounds.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]

- 3. criver.com [criver.com]

- 4. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

- 7. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worthington-biochem.com [worthington-biochem.com]

- 9. iasp-pain.org [iasp-pain.org]

- 10. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-887826 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, a key target in pain signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on Nav1.8. While the precise molecular determinants of the binding site remain to be fully elucidated by structural biology, a wealth of functional data from electrophysiological studies has characterized the state-dependent and voltage-dependent nature of this interaction. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and presents conceptual models of its mechanism of action.

Introduction to this compound and Nav1.8

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons of the dorsal root ganglia (DRG)[1]. Its role in the upregulation of the action potential in these neurons makes it a critical component in the transmission of pain signals. Consequently, Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics.

This compound is a small molecule inhibitor of Nav1.8 that has demonstrated significant potency and a unique pharmacological profile[2][3]. Unlike classical local anesthetics that exhibit use-dependent block, this compound displays a phenomenon known as "reverse use-dependence," where channel inhibition is relieved by repetitive short depolarizations[4][5][6][7]. This characteristic, along with its voltage-dependent and state-dependent binding, suggests a sophisticated mechanism of action that is of significant interest to drug developers.

Quantitative Analysis of this compound Binding and Inhibition

Electrophysiological studies have provided key quantitative data on the interaction of this compound with Nav1.8 channels. The inhibitory potency of this compound is most commonly expressed as the half-maximal inhibitory concentration (IC50).

| Parameter | Species/Cell Line | Experimental Condition | Value | Reference |

| IC50 | Recombinant Human Nav1.8 | - | 11 nM | |

| IC50 | Rat DRG neurons (TTX-R Na+ currents) | Inactivated state (-40 mV holding potential) | 7.9 ± 0.2 nM | [3] |

| IC50 | Rat DRG neurons (TTX-R Na+ currents) | Resting state | 63.6 ± 0.2 nM | [3] |

| IC50 | Mouse DRG neurons (native Nav1.8) | - | ~300 nM | [4] |

These data highlight the state-dependent nature of this compound binding, with a clear preference for the inactivated state of the Nav1.8 channel. The higher potency observed at a depolarized holding potential (-40 mV), which promotes the inactivated state, is a key feature of its inhibitory action.

Experimental Protocols

The characterization of the this compound interaction with Nav1.8 has predominantly relied on patch-clamp electrophysiology techniques.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Experiments are typically performed on either cultured dorsal root ganglion (DRG) neurons isolated from rodents or heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the human Nav1.8 channel.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is used to record sodium currents from single cells.

-

Solutions:

-

External Solution (Extracellular): Contains physiological concentrations of ions, including Na+, K+, Ca2+, Mg2+, and Cl-, buffered to a physiological pH. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels and isolate the TTX-resistant Nav1.8 currents.

-

Internal Solution (Intracellular): Contains a high concentration of a cation (e.g., Cs+ or K+) to carry the current, along with buffering agents, ATP, and GTP to maintain cell health.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied from a holding potential to determine the effect of the compound on the peak inward current at different membrane potentials.

-

State-Dependence: The holding potential is varied to enrich the population of channels in either the resting or inactivated state before applying a test pulse to assess the level of inhibition. For example, a hyperpolarized holding potential (e.g., -100 mV) favors the resting state, while a more depolarized potential (e.g., -40 mV) favors the inactivated state.

-

Use-Dependence/Reverse Use-Dependence: Repetitive depolarizing pulses at various frequencies are applied to investigate the effect of channel activity on the degree of block.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, time course of inactivation, and voltage-dependence of activation and inactivation. The IC50 is calculated by fitting the concentration-response data to a Hill equation.

The Putative Binding Site and Mechanism of Action

To date, no high-resolution structural data, such as a cryo-electron microscopy (cryo-EM) structure of this compound in complex with Nav1.8, has been published. Similarly, site-directed mutagenesis studies specifically identifying the amino acid residues that constitute the this compound binding pocket are not available in the public domain.

It has been noted that this compound is structurally distinct from another well-characterized Nav1.8 inhibitor, A-803467[1]. While the binding site of A-803467 has been suggested to be within the channel pore, it remains uncertain whether this compound occupies the same or an overlapping site[4]. The distinct pharmacological profile of this compound, particularly its "reverse use-dependence," may imply a different binding modality.

Conceptual Models of this compound Action

Based on the available functional data, a conceptual model of this compound's interaction with Nav1.8 can be proposed.

This diagram illustrates the preferential binding of this compound to the inactivated state of the Nav1.8 channel, leading to its inhibition. The affinity for the resting state is significantly lower.

The phenomenon of "reverse use-dependence" can be conceptualized as a consequence of the channel transitioning through different states during repetitive firing.

During a train of action potentials, the channel cycles through open, inactivated, and resting states. The rapid cycling may not allow sufficient time for this compound to rebind effectively to the inactivated state, leading to a gradual relief of inhibition.

Future Directions and Conclusion

The precise identification of the this compound binding site on Nav1.8 is a critical next step in understanding its unique mechanism of action and for guiding the rational design of next-generation Nav1.8 inhibitors. Future research employing cryo-EM to solve the structure of the this compound-Nav1.8 complex and site-directed mutagenesis studies to validate the binding pocket are essential.

References

- 1. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A-887826 and the Phenomenon of Reverse Use-Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-887826 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8, a key target in pain signaling pathways.[1][2] Unlike typical sodium channel blockers that exhibit use-dependent inhibition (whereby channel block increases with repetitive stimulation), this compound displays a striking phenomenon of "reverse use-dependence."[1][3][4] This paper provides an in-depth technical overview of the reverse use-dependent properties of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating the underlying mechanisms through signaling and workflow diagrams. Understanding this unusual pharmacological profile is critical for the development of future Nav1.8-targeted analgesics.[1][5]

Introduction to this compound and Nav1.8

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. The Nav1.8 subtype is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[1][4] This restricted expression profile makes Nav1.8 an attractive therapeutic target for the development of novel analgesics with potentially fewer central nervous system side effects.[1][6]

This compound is a small molecule inhibitor of Nav1.8 that has demonstrated efficacy in rodent models of neuropathic and inflammatory pain.[1][7] It potently blocks tetrodotoxin-resistant (TTX-R) sodium currents in DRG neurons, which are primarily mediated by Nav1.8.[6]

The Phenomenon of Reverse Use-Dependence

Conventional use-dependent sodium channel blockers, such as local anesthetics and some antiarrhythmics, show increased inhibitory activity at higher frequencies of channel activation. This is because they bind with higher affinity to the open and/or inactivated states of the channel, which are more populated during repetitive firing.

In stark contrast, this compound exhibits reverse use-dependence, where repetitive short depolarizations lead to a relief of channel inhibition.[1][4][5] This effect is particularly prominent at physiological temperatures and with physiological action potential waveforms.[1][3] The implication of this phenomenon is that during high-frequency firing of nociceptors, which occurs during a pain response, the efficacy of this compound may be diminished.[1][5] This characteristic is considered undesirable in the development of pain therapeutics and should be selected against.[1][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and reverse use-dependent properties of this compound.

Table 1: Potency and Selectivity of this compound

| Channel/Current | Species/Preparation | IC50 | Conditions | Reference |

| hNav1.8 | Recombinant Human | 11 nM | - | [2][8] |

| TTX-R Na+ Current | Rat DRG Neurons | 8 nM | Inactivated state (-40 mV holding potential) | [9][6] |

| TTX-R Na+ Current | Rat DRG Neurons | 63.6 nM | Resting state (-100 mV holding potential) | [2] |

| Nav1.2 | - | ~3-fold less potent than Nav1.8 | - | |

| TTX-S Na+ Current | - | ~10-fold less potent than Nav1.8 | - | [9] |

| Nav1.5 | - | >30-fold less potent than Nav1.8 | - | [9][8] |

| Nav1.7 | - | ~28-fold less potent than Nav1.8 | [10] |

Table 2: Reverse Use-Dependence of this compound on Native Nav1.8 Channels

| Cell Type | Stimulation Protocol | Frequency | Temperature | Effect on Peak Current (relative to control) | Reference |

| Mouse DRG Neurons | Action Potential Waveforms | 0.05 Hz (initial) | 37°C | 6 ± 2% | [1] |

| Mouse DRG Neurons | Action Potential Waveforms | 5 Hz (after 100 APs) | 37°C | 30 ± 5% | [1] |

| Human Nav1.8 in HEK293 | Action Potential Waveforms | 20 Hz | 37°C | Substantial relief of inhibition | [3][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the reverse use-dependence of this compound.

Cell Culture and Preparation

-

HEK293 Cells Expressing hNav1.8: Human embryonic kidney (HEK293) cells stably expressing human Nav1.8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). For electrophysiological recordings, cells are replated on glass coverslips.

-

Dorsal Root Ganglion (DRG) Neuron Dissociation: DRG are harvested from mice in accordance with institutional animal care and use committee protocols. The ganglia are treated with a combination of collagenase and dispase to dissociate the neurons. The neurons are then plated on laminin-coated coverslips for short-term culture before recording.[1]

Electrophysiology (Whole-Cell Patch-Clamp)

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier and data acquisition system. Recordings are typically conducted at physiological temperature (37°C) maintained by a heated stage and perfusion system.

-

External Solution (Extracellular): The standard external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., CsCl) and calcium channel blockers (e.g., CdCl2) may be added. Tetrodotoxin (TTX) is used to block TTX-sensitive sodium channels and isolate the TTX-resistant Nav1.8 current.

-

Internal Solution (Pipette): A typical internal solution consists of (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.[3]

-

Voltage Protocols:

-

IC50 Determination: To determine the potency of this compound, cells are held at different holding potentials (e.g., -100 mV for resting state, -40 mV for inactivated state) and depolarizing voltage steps are applied to elicit sodium currents.[2] The peak current amplitude is measured before and after the application of various concentrations of this compound.

-

Reverse Use-Dependence Assay: To assess reverse use-dependence, a train of action potential waveforms recorded from a DRG neuron is used as the voltage command.[1] The train is applied at a physiological frequency (e.g., 5 Hz or 20 Hz). The peak inward current during each action potential in the train is measured to observe the relief of inhibition.

-

Visualizations: Mechanisms and Workflows

Mechanism of Reverse Use-Dependence

The reverse use-dependence of this compound is thought to arise from its differential affinity for the various conformational states of the Nav1.8 channel. The prevailing hypothesis is that this compound binds with high affinity to the resting state of the channel and with lower affinity to the inactivated states.[1] Repetitive depolarization shifts the equilibrium of the channels towards the inactivated state, leading to unbinding of the drug and a relief of inhibition.

This compound's proposed mechanism of reverse use-dependence.

Experimental Workflow for Characterizing Reverse Use-Dependence

The following diagram outlines the typical workflow for an electrophysiology experiment designed to investigate the reverse use-dependent properties of a compound like this compound.

Workflow for electrophysiological analysis of reverse use-dependence.

Conclusion and Future Directions